Z-HYP-OMe

Vue d'ensemble

Description

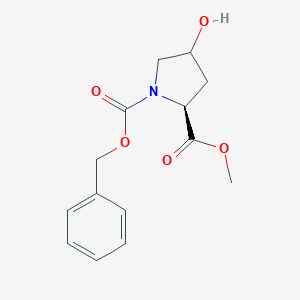

Z-HYP-OMe, also known as N-Cbz-L-4-Hydroxyproline methyl ester, is a biochemical reagent . It has the molecular formula C14H17NO5 and a molecular weight of 279.29 g/mol . It is used as a biological material or organic compound for life science related research .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H17NO5 . The IUPAC name for this compound is 1-O-benzyl 2-O-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical and Chemical Properties Analysis

This compound is a light yellowish liquid . It has a molecular weight of 279.29 g/mol . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

- Z-HYP-OMe a été étudié pour son rôle dans l'auto-assemblage des peptides. Les chercheurs ont observé que lorsque l'Aib (acide α-aminoisobutyrique) est positionné à la deuxième position dans une séquence tétrapeptidique (Boc-Xx(1)-Aib(2)-Yy(3)-Zz(4)-OMe), il adopte une structure à double virage qui se chevauche. Cet arrangement lui permet de s'auto-assembler de manière tête-bêche, formant des assemblages hélicoïdaux supramoléculaires via des liaisons hydrogène intermoléculaires .

Auto-assemblage des peptides et hélices supramoléculaires

Mécanisme D'action

Target of Action

Z-HYP-OMe is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .

Mode of Action

It is known to be used as an intermediate in the synthesis of various pharmaceutical and biologically active compounds

Pharmacokinetics

This compound is a viscous liquid that is colorless to light yellow . It is soluble in DMSO

Action Environment

It is known that the compound is stable at room temperature and has a specific storage temperature depending on its form

Analyse Biochimique

Cellular Effects

It is suggested that Z-HYP-OMe might have potential in pharmaceutical development .

Molecular Mechanism

It is suggested that it might exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .

Propriétés

IUPAC Name |

1-O-benzyl 2-O-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-19-13(17)12-7-11(16)8-15(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12,16H,7-9H2,1H3/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKAGQHUUDRPOI-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64187-48-0 | |

| Record name | 2-Methyl 1-(phenylmethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64187-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 2-methyl 1-(phenylmethyl) ester, (2S,4R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

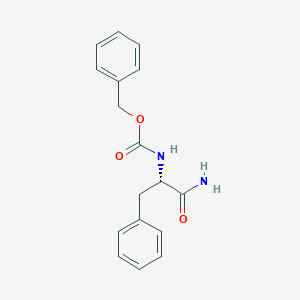

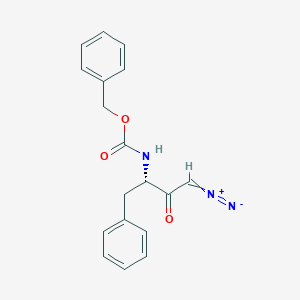

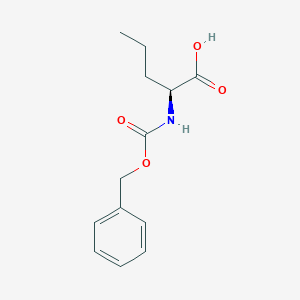

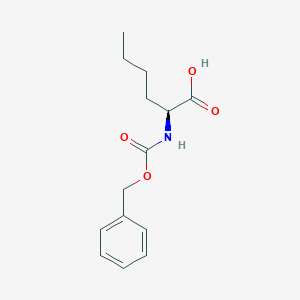

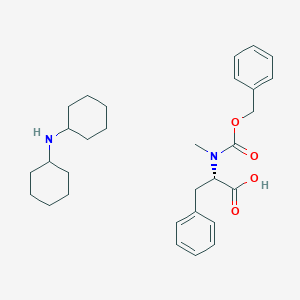

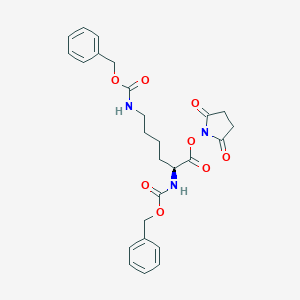

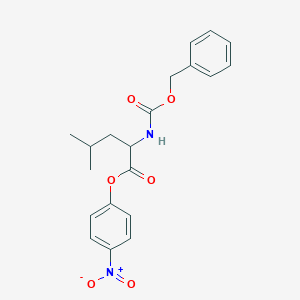

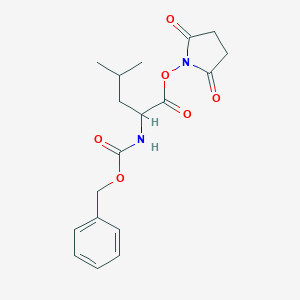

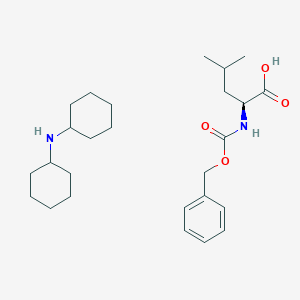

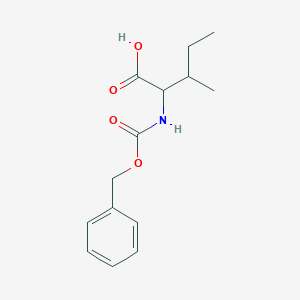

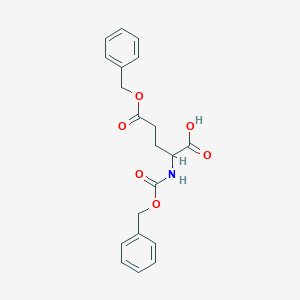

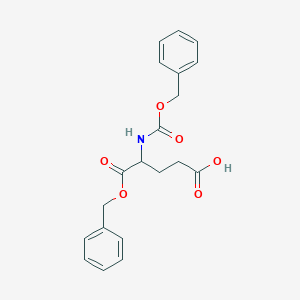

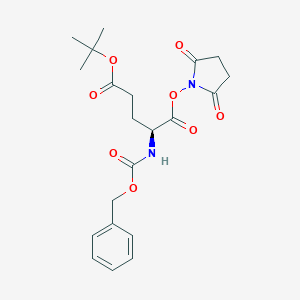

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Z-HYP-OMe a good acceptor molecule in transglycosylation reactions catalyzed by enzymes found in Achatina achatina digestive juice?

A1: Research has shown that the digestive juice of the giant African snail, Achatina achatina, is a rich source of various glycosidases, including β-galactosidase and α-fucosidase. [, ] These enzymes are capable of catalyzing not only hydrolysis reactions but also transglycosylation reactions, which involve the transfer of a glycosyl unit to an acceptor molecule other than water. [, ] this compound (N-carbobenzyloxy-hydroxyproline methyl ester) possesses a hydroxyl group, making it a suitable acceptor for the transfer of glycosyl units. Studies have demonstrated that this compound exhibits significant acceptor efficiency with the β-galactosidase activity present in the snail digestive juice, leading to the formation of β-galactosyl-(this compound) derivatives. [, ] Notably, the yield of galactosyl-(this compound) reached 28%, highlighting the effectiveness of this compound as an acceptor molecule in this specific enzymatic reaction. []

Q2: How does the specificity of the glycosidases in Achatina achatina digestive juice influence the use of this compound in transglycosylation reactions?

A2: The digestive juice of Achatina achatina contains a diverse array of glycosidases with varying specificities. [] For instance, research has identified two α-fucosidases with broad substrate specificity and an acidic β-galactosidase with strict specificity towards β-galactosides. [] This difference in specificity significantly influences the outcome of transglycosylation reactions using this compound as an acceptor. While the broad specificity of the α-fucosidases might enable them to utilize this compound to some extent, the strict specificity of the β-galactosidase suggests that it would only efficiently catalyze the transfer of galactosyl units to this compound, leading to the formation of the specific product, β-galactosyl-(this compound). [] Therefore, understanding the specificities of the different glycosidases within the Achatina achatina digestive juice is crucial for predicting the outcome and efficiency of transglycosylation reactions involving this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.